1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
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Overview
Description
1-(3,4-Difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure. It features a difluorobenzoyl group, a methoxyphenyl group, and an azetidine ring, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride and 2-(2-methoxyphenyl)ethylamine.
Reaction Conditions: The key steps include the formation of the azetidine ring and the subsequent coupling with the difluorobenzoyl group. Typical reaction conditions involve the use of organic solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-Difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
1-(3,4-Difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The specific pathways depend on the biological context, such as signal transduction pathways in cells or metabolic pathways in organisms.
Comparison with Similar Compounds
1-(3,4-Difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide can be compared with similar compounds:
Similar Compounds: Examples include 1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid and 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
Uniqueness: The presence of the methoxyphenyl group and the specific substitution pattern on the benzoyl ring confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-27-18-5-3-2-4-13(18)8-9-23-19(25)15-11-24(12-15)20(26)14-6-7-16(21)17(22)10-14/h2-7,10,15H,8-9,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZXVIAYVCJZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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